1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylamine and 2,5-difluorobenzoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 3-chlorophenylamine with 2,5-difluorobenzoyl chloride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the triazole ring.
Final Product Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-N-(2,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-ethyl-1H-1,2,4-triazole-3-carboxamide: This compound has an ethyl group instead of a methyl group, leading to differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C16H11ClF2N4O |
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Molecular Weight |
348.73 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)12-4-2-3-10(17)7-12)16(24)21-14-8-11(18)5-6-13(14)19/h2-8H,1H3,(H,21,24) |
InChI Key |
PXMRPWMZJWVODG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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